molecular formula C11H14ClFN4O B1448213 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 1803595-31-4

1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride

Cat. No. B1448213
M. Wt: 272.7 g/mol
InChI Key: PQGSMLUYFCBAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-Fluorophenoxy)ethyl)-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride (FEMT) is a versatile reagent used in the synthesis of various organic compounds. It is a highly reactive reagent that is capable of forming stable bonds with a wide range of functional groups. FEMT is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. FEMT has also been used in the synthesis of various natural products, such as steroids and alkaloids.

Scientific Research Applications

Triazole Derivatives in Pharmaceutical Development

Triazole derivatives are extensively explored for their therapeutic potential. They exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. For instance, novel 1H-1,2,3-triazole derivatives have been reviewed for their patent applications between 2008 and 2011, emphasizing their role in developing new drugs with diverse biological activities (Ferreira et al., 2013). This suggests the potential of 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride in drug discovery and development.

Applications in Agriculture

The agricultural sector benefits from triazole compounds through the production of plant protection products. 3 and 4-substituted amino-1,2,4-triazoles are used to manufacture various insecticides, fungicides, and plant growth regulators (Nazarov et al., 2021). This highlights the role of triazole derivatives in enhancing crop yield and protection, suggesting possible agricultural applications of the specified compound.

Material Science and Applied Chemistry

In material science, triazole derivatives have found applications in developing heat-resistant polymers and fluorescent materials. The diverse chemical reactivity and structural versatility of triazole compounds enable their use in creating materials with desirable thermal and optical properties (Nazarov et al., 2021). This indicates potential research avenues for 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride in material science.

Environmental and Analytical Applications

Triazole derivatives are also explored for environmental and analytical applications, including serving as chemosensors for detecting metal ions and other analytes due to their high selectivity and sensitivity (Roy, 2021). This suggests the potential use of the specified compound in environmental monitoring and analytical chemistry.

properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]-5-methyltriazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O.ClH/c1-8-11(13)14-15-16(8)6-7-17-10-4-2-9(12)3-5-10;/h2-5H,6-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGSMLUYFCBAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CCOC2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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